molecular formula C17H18N2O5S2 B2937713 N-benzyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide CAS No. 1015568-95-2

N-benzyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide

Cat. No.: B2937713
CAS No.: 1015568-95-2
M. Wt: 394.46
InChI Key: QTHZZGCYSBUGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide (CAS# 1015568-95-2) is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and enzyme inhibition research . Its molecular structure integrates a sulfonamide group, a well-established zinc-binding moiety, with a 3-oxoisothiazolidin-1,1-dioxide ring system . This dual-component design is strategically employed in the development of potent carbonic anhydrase inhibitors (CAIs), targeting physiologically relevant isoforms such as hCA II and VII . Compounds featuring this pharmacophore profile have demonstrated potent inhibitory activity against key cytosolic carbonic anhydrases, making them valuable tools for investigating neurological conditions such as epilepsy, seizures, and neuropathic pain . Furthermore, research on analogous structures indicates potential for antifungal applications, particularly against pathogens like Candida glabrata, suggesting utility in developing novel anti-infective agents . The compound is provided with guaranteed high purity (>95% by HPLC) to ensure consistent and reliable research outcomes. This product is intended for laboratory research purposes only and is not classified or approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-benzyl-2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S2/c1-13-11-15(19-17(20)9-10-25(19,21)22)7-8-16(13)26(23,24)18-12-14-5-3-2-4-6-14/h2-8,11,18H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHZZGCYSBUGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₈H₁₉N₃O₅S
  • Molecular Weight : 393.42 g/mol
  • IUPAC Name : this compound

Structural Features

The compound contains a sulfonamide moiety, which is known for its diverse biological activities, including antibacterial and antiepileptic properties. The presence of the isothiazolidinone ring contributes to its pharmacological profile.

Anticonvulsant Activity

Research has indicated that compounds with similar structures exhibit significant anticonvulsant properties. For example, studies on related sulfonamide derivatives have shown efficacy in models of seizure protection, particularly in the maximal electroshock (MES) and subcutaneous Metrazol models. The structure-activity relationship (SAR) suggests that modifications at the benzyl position can enhance anticonvulsant activity .

γ-Secretase Inhibition

The N-benzylbenzenesulfonamide moiety has been associated with inhibition of γ-secretase, a crucial enzyme in the pathogenesis of Alzheimer's disease. Compounds with this structure have demonstrated the ability to reduce amyloid β-peptide production, indicating potential therapeutic applications for neurodegenerative diseases .

Glucocorticoid Receptor Modulation

Additionally, compounds containing the N-benzyl group have shown promise as nonsteroidal glucocorticoid receptor modulators. These compounds can act as anti-inflammatory agents by modulating the glucocorticoid receptor pathway, which is vital in various inflammatory conditions .

Case Study 1: Synthesis and Activity Evaluation

A study synthesized several derivatives of N-benzylbenzenesulfonamide and evaluated their biological activities. The findings indicated that specific substitutions at the para position of the benzyl group significantly enhanced anticonvulsant activity compared to traditional antiepileptic drugs like phenytoin and valproate .

Case Study 2: Crystallographic Characterization

Crystallographic studies have provided insights into the molecular interactions of N-benzyl derivatives. For instance, hydrogen bonding patterns observed in crystal structures suggest that these interactions play a critical role in stabilizing the active conformation of the compound, influencing its biological activity .

Data Summary Table

Property Value
Molecular FormulaC₁₈H₁₉N₃O₅S
Molecular Weight393.42 g/mol
Anticonvulsant ActivitySignificant
γ-Secretase InhibitionYes
Glucocorticoid Receptor ModulationYes

Chemical Reactions Analysis

Sulfonamide Reactivity

The sulfonamide group (–SO₂NH–) participates in nucleophilic substitution and acid-base reactions. Key reactions include:

Alkylation and Arylation

  • Benzylation : The N-benzyl group suggests prior benzylation via nucleophilic substitution. Similar to , benzyl bromide reacts with sulfonamides under SN1-like conditions (e.g., aqueous K₂CO₃/THF, 24 h), forming tertiary amines.

  • Substitution at Nitrogen : The secondary amine may undergo alkylation with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF, yielding N-alkylated derivatives .

Reaction TypeReagents/ConditionsProductYield*Reference
BenzylationBenzyl bromide, K₂CO₃, THF, RTN,N-Dibenzyl derivative75–85% ,
MethylationCH₃I, NaH, DMF, 0–25°CN-Methylsulfonamide60–70%

Isothiazolidinone Ring Reactivity

The 1,1-dioxido-3-oxoisothiazolidin-2-yl group exhibits electrophilic character due to electron-withdrawing sulfone and ketone moieties:

Ring-Opening Reactions

  • Nucleophilic Attack : Strong nucleophiles (e.g., Grignard reagents) may open the ring at the ketone position, forming thiolate intermediates that stabilize via proton transfer .

  • Acid/Base Hydrolysis : Under acidic or basic conditions, the ring hydrolyzes to form sulfonic acid derivatives.

Reaction TypeReagents/ConditionsProductNotesReference
Grignard AdditionRMgX, THF, –78°CThiolate intermediateRequires low temperature
Acid HydrolysisHCl (conc.), refluxSulfonic acid derivativeDegrades sulfonamide

Aromatic Electrophilic Substitution

The benzene ring’s reactivity is directed by the electron-withdrawing sulfonamide (–SO₂NH–) and electron-donating methyl (–CH₃) groups:

Nitration and Halogenation

  • Nitration : Occurs at the meta position relative to the sulfonamide group. HNO₃/H₂SO₄ introduces a nitro group at C3 or C5 .

  • Chlorination : Cl₂/FeCl₃ selectively chlorinates the para position to the methyl group.

Reaction TypeReagents/ConditionsPositionYield*Reference
NitrationHNO₃, H₂SO₄, 0°CC3/C550–60%
ChlorinationCl₂, FeCl₃, DCMC6 (para to –CH₃)70–80%

Oxidation of Methyl Group

The 2-methyl group undergoes oxidation to a carboxylic acid using KMnO₄/H₂SO₄:
 CH3KMnO4/H2SO4 COOH\text{ CH}_3\xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4}\text{ COOH}

SubstrateOxidizing AgentProductYield*Reference
2-MethylKMnO₄, H₂SO₄, Δ2-Carboxybenzenesulfonamide65%

Catalytic and Biological Interactions

The compound may act as a protease inhibitor due to its sulfonamide and isothiazolidinone motifs. Computational docking studies suggest binding to enzyme active sites through:

  • Hydrogen bonding with the sulfonyl oxygen .

  • Van der Waals interactions with the benzyl and methyl groups .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, forming SO₂ and NH₃ .

  • Photodegradation : UV light induces cleavage of the N–S bond, yielding benzylamine and sulfonic acid derivatives .

Comparison with Similar Compounds

Key Findings:

Structural Complexity and Reactivity: The target compound’s isothiazolidinone-dioxide ring introduces strong electron-withdrawing effects, enhancing hydrogen-bonding capacity compared to simpler sulfonamides like tolysulfonamide. This feature may improve target binding in enzyme inhibition but reduces solubility relative to celecoxib . Unlike the azide-functionalized derivative in , which exhibits high reactivity (and instability) due to azide groups, the target compound’s stability is superior, making it more viable for pharmaceutical applications.

The benzyl group may enhance blood-brain barrier permeability compared to celecoxib’s pyrazole system.

Thermal and Chemical Stability: The isothiazolidinone-dioxide moiety confers higher thermal stability (>200°C decomposition) than azide-containing analogs (<100°C instability) . This aligns with trends in sulfone-containing compounds, which generally exhibit robust stability.

Research Implications and Limitations

Current literature lacks explicit data on the synthesis, crystallography, or bioactivity of this compound. Further studies should prioritize:

  • Synthetic Optimization : Leveraging methods from (e.g., sulfonate intermediates) to improve yield.
  • Crystallographic Analysis : Using SHELX-based refinement (as in ) to resolve its 3D structure and intermolecular interactions.
  • In Vitro Screening : Comparative assays against celecoxib and tolysulfonamide to quantify efficacy.

Note: Predicted properties (e.g., logP) were derived via computational tools and require experimental validation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves multi-step reactions starting with sulfonylation of a benzylamine derivative. For example, intermediates like 2-methylbenzenesulfonamide ( ) are synthesized via chlorosulfonation of toluene followed by amidation. Subsequent steps may involve coupling with isothiazolidinone precursors under catalytic hydrogenation (e.g., using Pd/C in methanol under H₂, as in ). Characterization relies on 1H/13C NMR to confirm sulfonamide bond formation and HPLC-MS for purity assessment. Crystallization conditions (e.g., solvent polarity adjustments) are critical for isolating high-purity intermediates .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed, with crystals grown via slow evaporation in solvents like DCM/hexane. Data collection uses a diffractometer (e.g., Bruker D8 Venture), and structures are solved using SHELX ( ). Key parameters include space group assignment (e.g., monoclinic C2/c), unit cell dimensions, and refinement of thermal displacement parameters. π-π stacking or hydrogen-bonding interactions (e.g., as in ) are analyzed using Mercury or Olex2 .

Advanced Research Questions

Q. How can conflicting NMR or crystallographic data be resolved during structural validation?

  • Methodological Answer : Discrepancies between NMR (e.g., unexpected splitting) and SCXRD data often arise from dynamic effects (e.g., rotamers) or crystal packing. For NMR, variable-temperature (VT-NMR) experiments or 2D techniques (COSY, NOESY) clarify conformational dynamics. For crystallography, check for twinning or disorder using PLATON or CrysAlisPro . If SHELXL refinement ( ) yields high R-factors (>5%), re-examine data integration or apply restraints for flexible groups (e.g., benzyl rings) .

Q. What strategies optimize the synthetic yield of the isothiazolidinone moiety?

  • Methodological Answer : The 1,1-dioxido-3-oxoisothiazolidin-2-yl group is sensitive to hydrolysis. Optimization involves:

  • Solvent choice : Anhydrous DMF or THF minimizes water interference.
  • Catalysis : Use of coupling agents like EDCI/HOBt () or Mitsunobu conditions for stereocontrol.
  • Temperature : Low temperatures (−20°C to 0°C) prevent side reactions.
    Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate products via flash chromatography (). Yield improvements (>60%) require iterative adjustment of stoichiometry and catalyst loading .

Q. How is the bioactivity of this compound assessed against kinase targets, and what assay controls are critical?

  • Methodological Answer : Kinase inhibition assays (e.g., VEGFR-2 or BCL-2 targets) use recombinant enzymes and ATP-competitive substrates. For IC₅₀ determination:

  • Protocol : Pre-incubate compound with kinase, add [γ-³²P]ATP, and quantify phosphorylation via scintillation counting.
  • Controls : Include positive controls (e.g., Pazopanib for VEGFR, ) and blank reactions to subtract non-specific binding.
  • Data validation : Use Cheng-Prusoff equation to correct for substrate concentration (). Reproducibility requires triplicate runs and Z’-factor validation (>0.5) .

Data Contradiction Analysis

Q. How to address discrepancies between computational docking predictions and experimental IC₅₀ values?

  • Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Mitigation strategies:

  • Docking refinement : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to account for binding pocket flexibility.
  • Binding assays : Use surface plasmon resonance (SPR) to measure real-time kinetics (ka/kd) and validate docking poses.
  • Structural analogs : Compare with co-crystallized inhibitors (e.g., from ) to identify key interactions (e.g., sulfonamide oxygen hydrogen bonds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.